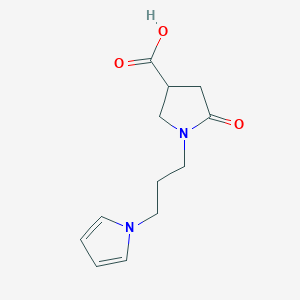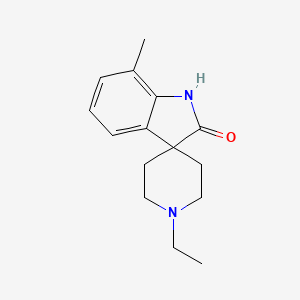
Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” is a spirocyclic compound that features a unique structural motif where an indoline and a piperidine ring are fused together through a spiro carbon. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like “Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” typically involves multi-step organic synthesis. Common methods include:
Cyclization Reactions: Using starting materials such as indoline derivatives and piperidine derivatives, cyclization reactions can be employed to form the spirocyclic structure.
Catalytic Reactions: Transition metal catalysts, such as palladium or copper, may be used to facilitate the formation of the spirocyclic bond.
Protecting Group Strategies: Protecting groups may be used to selectively protect functional groups during the synthesis process.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and scalability. This may include:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro(indoline-3,4’-piperidin)-2-one: Without the 1’-ethyl-7-methyl- substituents.
Spiro(indoline-3,4’-piperidin)-2-one, 1’-methyl-: With different substituents on the piperidine ring.
Uniqueness
“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other spirocyclic compounds.
Eigenschaften
CAS-Nummer |
59022-56-9 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1'-ethyl-7-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C15H20N2O/c1-3-17-9-7-15(8-10-17)12-6-4-5-11(2)13(12)16-14(15)18/h4-6H,3,7-10H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
TXYHZCLXOQWSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2(CC1)C3=CC=CC(=C3NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


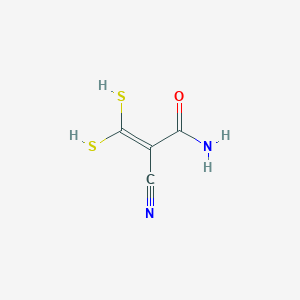
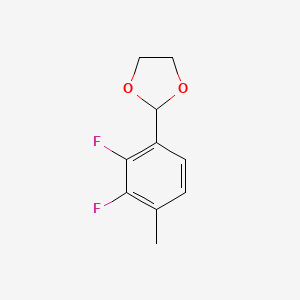
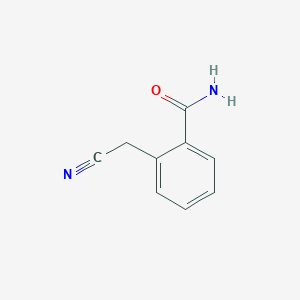
![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
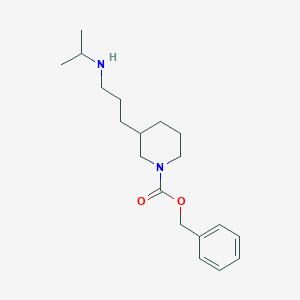
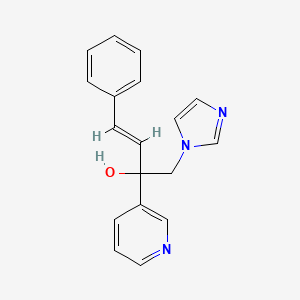

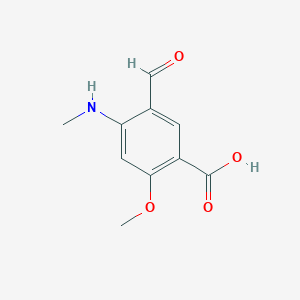
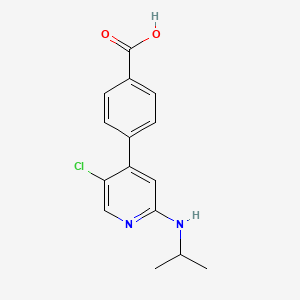
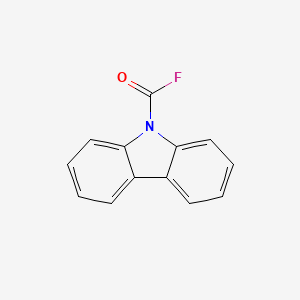

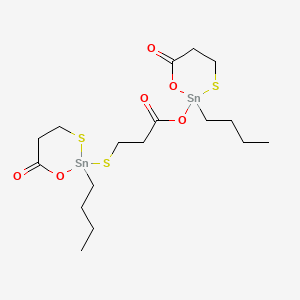
![Ethanol, 2-[(diphenylmethyl)methylamino]-](/img/structure/B13956157.png)
